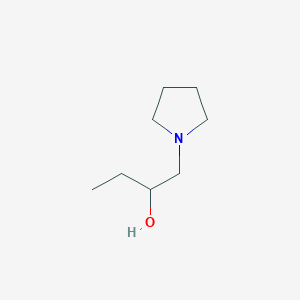
1-(Pyrrolidin-1-YL)butan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyrrolidin-1-YL)butan-2-OL is an organic compound that features a pyrrolidine ring attached to a butanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Pyrrolidin-1-YL)butan-2-OL can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with butan-2-one under controlled conditions. The reaction typically requires a catalyst and may involve steps such as reduction and purification to obtain the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and chromatography to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Pyrrolidin-1-YL)butan-2-OL undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and strong bases are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield butan-2-one or butanoic acid, while reduction can produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
1-(Pyrrolidin-1-YL)butan-2-OL has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a precursor for biologically active molecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of fine chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism by which 1-(Pyrrolidin-1-YL)butan-2-OL exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and lead to various physiological effects.
Comparación Con Compuestos Similares
Pyrrolidine: A simpler analog with a similar ring structure but lacking the butanol chain.
Butan-2-OL: A related compound with a similar alcohol group but without the pyrrolidine ring.
Prolinol: Another compound featuring a pyrrolidine ring, often used in asymmetric synthesis.
Uniqueness: 1-(Pyrrolidin-1-YL)butan-2-OL stands out due to its combined structural features, which confer unique chemical reactivity and potential applications. The presence of both the pyrrolidine ring and the butanol chain allows for versatile interactions and modifications, making it a valuable compound in various research and industrial contexts.
Propiedades
Fórmula molecular |
C8H17NO |
|---|---|
Peso molecular |
143.23 g/mol |
Nombre IUPAC |
1-pyrrolidin-1-ylbutan-2-ol |
InChI |
InChI=1S/C8H17NO/c1-2-8(10)7-9-5-3-4-6-9/h8,10H,2-7H2,1H3 |
Clave InChI |
FJRHRYPEAFRRON-UHFFFAOYSA-N |
SMILES canónico |
CCC(CN1CCCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


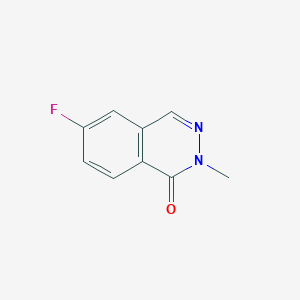

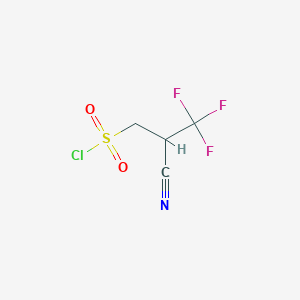
![4-[Methyl(propan-2-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13220033.png)
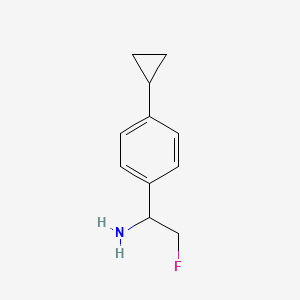

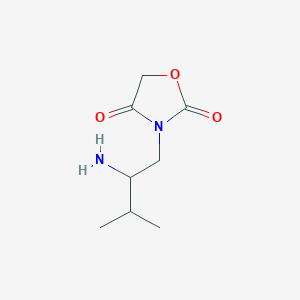
![6-Ethyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene](/img/structure/B13220056.png)


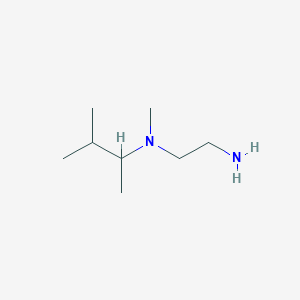
![{5-Ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl}methanol](/img/structure/B13220099.png)
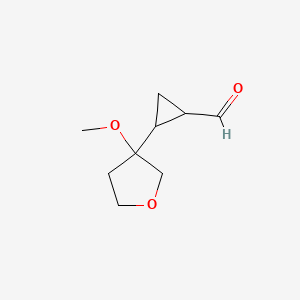
![4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid](/img/structure/B13220106.png)
